molecular formula C23H24N4O2S B2544381 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-44-5

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2544381
CAS No.: 869344-44-5
M. Wt: 420.53
InChI Key: MSIYCRRASKHRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound characterized by its intricate structure, which combines several different chemical moieties. The compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions that integrate different organic chemistry techniques. The process often begins with the preparation of individual precursors, such as the 3,4-dihydroisoquinoline and 4-ethoxybenzaldehyde derivatives. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final compound. Key reagents may include thionyl chloride, hydrazine hydrate, and various organic solvents like dichloromethane or ethanol. Reaction conditions usually involve refluxing at elevated temperatures and maintaining inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis needs to be scalable and economically feasible. This often involves optimizing reaction conditions and using catalysts to increase yield and efficiency. Batch processing or continuous flow reactors might be employed to handle large quantities of reactants. Purification techniques such as recrystallization, column chromatography, or distillation are commonly used to achieve the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : It can be oxidized to form different derivatives, depending on the oxidizing agents used.

  • Reduction: : Selective reduction can modify specific functional groups within the molecule.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings and other reactive sites of the compound.

Common Reagents and Conditions

Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction processes. Substitution reactions might involve reagents like halogens or alkyl halides under varying conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the nature and position of the functional groups within the molecule. For example, oxidation can yield various oxides and hydroxyl derivatives, while substitution reactions might produce halogenated or alkylated analogs.

Scientific Research Applications

Chemistry

In chemistry, 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is used as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its structure is compatible with various biological targets, suggesting possible therapeutic applications.

Medicine

In medicine, research is ongoing to explore its potential as a treatment for certain diseases. The compound's ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

Industrially, the compound's properties can be utilized in the development of new materials or as a catalyst in chemical reactions

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-29-19-10-8-17(9-11-19)20(21-22(28)27-23(30-21)24-15(2)25-27)26-13-12-16-6-4-5-7-18(16)14-26/h4-11,20,28H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIYCRRASKHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.